molecular formula C11H21N3O2 B2801409 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide CAS No. 1396849-90-3

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide

Cat. No.: B2801409
CAS No.: 1396849-90-3
M. Wt: 227.308
InChI Key: SWLARXJOMBPYGP-UHFFFAOYSA-N
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Description

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of parallel solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide include other piperazine derivatives such as:

  • 1-(2-Hydroxyethyl)piperazine
  • 1-(2-Cyclopropyl-2-hydroxyethyl)piperazine
  • N-(4-Fluorobenzyl)acetamide derivatives

Uniqueness

What sets this compound apart from other similar compounds is its unique cyclopropyl and hydroxyethyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c12-11(16)8-14-5-3-13(4-6-14)7-10(15)9-1-2-9/h9-10,15H,1-8H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLARXJOMBPYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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